Camostat

Vue d'ensemble

Description

Camostat is a serine protease inhibitor . It has a diverse range of uses due to the variety of functions of serine protease enzymes in the body . Camostat is approved in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis . It has been on the market since 1985 under the trade name Foipan Tablets . The drug is used in the treatment of some forms of cancer and is also effective against some viral infections, as well as inhibiting fibrosis in liver or kidney disease or pancreatitis .

Molecular Structure Analysis

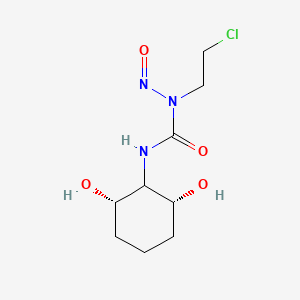

Based on structural data derived from X-ray crystallographic data of related trypsin-like proteases, a homology model of TMPRSS2 is described and validated using the broad spectrum COVID-19 drug candidate camostat as a probe .

Chemical Reactions Analysis

Camostat mesilate may prevent SARS-CoV-2 infection into human airway epithelial cells by forming a covalent bond with the human transmembrane serine protease 2 (TMPRSS2) enzyme . The energy profiles of the acylation reactions of nafamostat, camostat, and a nafamostat derivative by quantum chemical calculations have been reported .

Physical And Chemical Properties Analysis

Camostat has a molecular weight of 398.4125 . It has a chemical formula of C20H22N4O5 . It is typically given in 3 divided doses daily .

Applications De Recherche Scientifique

COVID-19 Treatment Research

Camostat has been studied for its potential as a treatment option for COVID-19. In vitro experiments have confirmed the effectiveness of Camostat and its metabolites against the virus. Clinical trials aimed to evaluate the safety and pharmacokinetic characteristics of Camostat after single-dose administration, with the goal of predicting the pharmacokinetics of repeated dosing through modeling and simulation based on clinical trials .

Chronic Pancreatitis Management

In Korea, Camostat mesylate is utilized for the treatment of chronic pancreatitis. It helps in managing the symptoms and complications associated with this condition by inhibiting certain proteases that contribute to the inflammation of the pancreas .

Reflux Esophagitis Post-Gastrectomy

Camostat mesylate is also used in the management of reflux esophagitis following gastrectomy. It aids in reducing the symptoms of gastroesophageal reflux disease (GERD) that can occur after surgical removal of part of the stomach .

Inhibition of TMPRSS2

Camostat mesylate functions by inhibiting TMPRSS2, a human cell-surface transmembrane serine protease. This inhibition is crucial in preventing the entry of certain viruses, including SARS-CoV-2, into human airway epithelial cells .

Population Pharmacokinetics

Research has been conducted on the population pharmacokinetics of Camostat Mesylate and its major metabolites. This involves studying how the drug is absorbed, distributed, metabolized, and excreted in different populations, which is essential for optimizing dosing regimens .

Pharmacodynamic Modeling

Camostat’s pharmacokinetic model can be connected with pharmacodynamic information to predict its effects for various dose administrations and indications prior to clinical trials. This modeling is vital for understanding the drug’s efficacy and safety profile for different therapeutic uses .

Mécanisme D'action

Target of Action

Camostat, also known as Camostat mesylate or FOY-305, is primarily a synthetic serine protease inhibitor . Its primary target is the Type II Transmembrane Serine Protease (TMPRSS2) . TMPRSS2 is a trypsin-like enzyme expressed on plasma membranes and plays a crucial role in RNA virus infections, including SARS-CoV-2 .

Mode of Action

Camostat interacts with its target, TMPRSS2, by inhibiting its protease activity . This inhibition prevents the cleavage of the ACE2 ectodomain, a process critical for viral internalization . By blocking TMPRSS2, camostat reduces viral entry into host cells and prevents severe disease .

Biochemical Pathways

The inhibition of TMPRSS2 by camostat affects several biochemical pathways. In rats, oral camostat mesylate has been shown to increase pancreatic secretions and hypertrophy by increasing cholecystokinin release . It also leads to lower levels of pro-inflammatory cytokines such as IL-1beta, IL-6, TNF-alpha, TGF-beta, and PSC . This activity results in reduced pain and inflammation, as well as improved function of the pancreas in chronic pancreatitis .

Pharmacokinetics

Camostat mesylate is rapidly converted into its active metabolite, GBPA (4- (4-guanidinobenzoyloxy) phenylacetic acid, FOY-251), by carboxylesterase . The pharmacokinetic characteristics of camostat and its metabolites have been studied in clinical trials . It was confirmed that the area under the curve (AUC) and maximum concentration (Cmax) increased in proportion to dose in both GBPA and GBA . Additionally, the accumulation index was predicted (1.12 and 1.08 for GBPA and GBA) .

Result of Action

The primary result of camostat’s action is the inhibition of viral entry into host cells, specifically in the context of SARS-CoV-2 . By inhibiting TMPRSS2, camostat prevents the activation of the SARS-CoV-2 spike protein, thereby reducing the virus’s ability to infect host cells . This leads to a reduction in viral load in infected patients and can prevent the patient from reaching severe disease stages .

Safety and Hazards

Camostat mesilate is a protease inhibitor used to treat chronic pancreatitis . Patients should be counselled regarding the risk of anaphylaxis, thrombocytopenia, hepatic dysfunction, and hyperkalemia . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

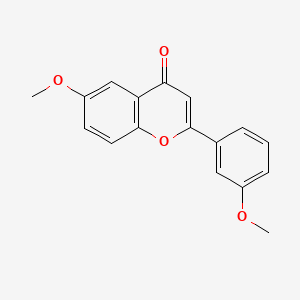

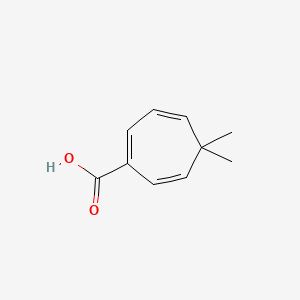

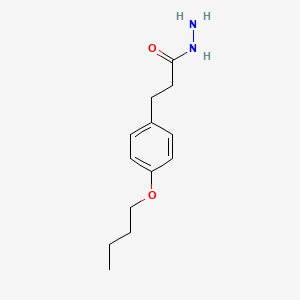

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22/h3-10H,11-12H2,1-2H3,(H4,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASIMHXSUQUHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59721-29-8 (monomethanesulfonate) | |

| Record name | Camostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6044010 | |

| Record name | Camostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In rats, oral camostat mesylate may increase pancreatic secretions and hypertrophy by increasing cholecystokinin release. Administration in rats has also lead to lower levels of IL-1beta, IL-6, TNF-alpha, TGF-beta, and PSC. Similar activity is seem after administration in humans, leading to reduced pain and inflammation as well as improve the function of the pancrease in chronic pancreatitis. In the case of SARS-CoV-2, camostat mesylate inhibits the action of the serine protease TMPRSS2, preventing the priming of the viral spike protein for attachment to ACE2, and entry into the cell. | |

| Record name | Camostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Camostat | |

CAS RN |

59721-28-7 | |

| Record name | Camostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59721-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAMOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FD207WKDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

194-198 | |

| Record name | Camostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1201442.png)

![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]ethanone](/img/structure/B1201443.png)